AMO 1618

Description

Properties

IUPAC Name |

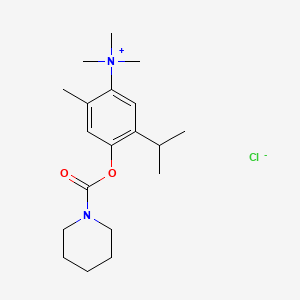

trimethyl-[2-methyl-4-(piperidine-1-carbonyloxy)-5-propan-2-ylphenyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N2O2.ClH/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20;/h12-14H,7-11H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIMUIRJKDWCPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6295-53-0 (iodide) | |

| Record name | AMO-1618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90947238 | |

| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-53-1 | |

| Record name | Benzenaminium, N,N,N,2-tetramethyl-5-(1-methylethyl)-4-[(1-piperidinylcarbonyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMO-1618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of AMO-1618 in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMO-1618, chemically known as 2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine-carboxylate methyl chloride, is a synthetic plant growth retardant.[1] It belongs to the group of "onium" compounds, which are known to interfere with isoprenoid biosynthesis pathways in plants.[2][3] The primary and most well-documented mechanism of action of AMO-1618 is the inhibition of gibberellin (GA) biosynthesis, leading to a reduction in stem elongation and overall plant stature.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the molecular mechanism of AMO-1618, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Primary Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The cornerstone of AMO-1618's activity lies in its ability to block the early stages of the gibberellin biosynthetic pathway.[2][3] Gibberellins are a class of tetracyclic diterpenoid hormones that play a crucial role in various developmental processes in plants, most notably stem and leaf elongation, seed germination, and flowering.

The biosynthesis of gibberellins is a complex pathway that begins in the plastids with the synthesis of geranylgeranyl diphosphate (GGPP). The critical steps inhibited by AMO-1618 involve the cyclization of GGPP to ent-kaurene. Specifically, AMO-1618 targets the enzymes responsible for this two-step cyclization:

-

ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the conversion of GGPP to ent-copalyl diphosphate (CPP).

-

ent-kaurene synthase (KS): This enzyme subsequently converts CPP to ent-kaurene.

By inhibiting these cyclases, AMO-1618 effectively halts the production of the entire suite of downstream gibberellins.[2][3] This leads to a deficiency in bioactive GAs, resulting in the characteristic dwarfing phenotype observed in treated plants.

Signaling Pathway of Gibberellin Biosynthesis and AMO-1618 Inhibition

The following diagram illustrates the initial steps of the gibberellin biosynthesis pathway and pinpoints the inhibitory action of AMO-1618.

Quantitative Data on AMO-1618 Activity

The inhibitory effects of AMO-1618 have been quantified in various studies. The following table summarizes key quantitative data from the literature.

| Parameter | Organism/System | Concentration | Observed Effect | Reference |

| Enzyme Inhibition | Cell-free system from Phaeosphaeria sp. L487 | 10-6 M | Complete inhibition of copalyl diphosphate synthase activity. | [8] |

| Enzyme Inhibition | Cell-free system from Phaeosphaeria sp. L487 | 10-4 M | No inhibition of ent-kaurene synthase activity. | [8] |

| Germination Inhibition | Triticale var. Grado caryopses | 10-3 M | Approximately 50% reduction in germination capacity. | [9] |

| Protein Synthesis Inhibition (Polyribosome fraction) | Triticale embryos | 10-3 M | ~55% inhibition of 14C-amino acid incorporation into ribosomal proteins. | [9][10] |

| Protein Synthesis Inhibition (Monosome fraction) | Triticale embryos | 10-3 M | ~73% inhibition of 14C-amino acid incorporation into ribosomal proteins. | [9][10] |

| Gibberellin Content Reduction | Pea seeds in excised pods | 5 mg/L | Significant reduction in gibberellin content without affecting seed growth. | [6] |

Experimental Methodologies

Detailed experimental protocols are often specific to the research question and biological system. However, the following outlines the general methodologies employed in studies investigating the mechanism of action of AMO-1618.

In Vitro Enzyme Assays

These assays are crucial for pinpointing the specific molecular target of an inhibitor.

Methodology:

-

Enzyme Preparation: A cell-free extract containing the enzymes of interest (CPS and KS) is prepared from plant tissues or a microbial system known to produce gibberellins.

-

Substrate: A radiolabeled precursor, typically geranylgeranyl diphosphate (GGPP), is used as the substrate.

-

Incubation: The enzyme extract is incubated with the radiolabeled substrate in the presence of varying concentrations of AMO-1618 and a control (without the inhibitor).

-

Product Analysis: The reaction products are extracted and separated using chromatographic techniques. The amount of radiolabeled product (ent-kaurene) is quantified to determine the extent of enzyme inhibition.

Whole Plant and Tissue Culture Experiments

These experiments assess the physiological effects of AMO-1618 on plant growth and development.

References

- 1. mdpi.com [mdpi.com]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jkip.kit.edu [jkip.kit.edu]

- 4. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Ent-kaurene synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to AMO-1618: Chemical Structure and Biological Activity

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and biological properties of AMO-1618, a widely used plant growth retardant. This document delves into its chemical structure, physicochemical characteristics, and its well-established mechanism of action as an inhibitor of gibberellin biosynthesis.

Chemical Identity and Structure

Molecular Formula: C₁₈H₃₁ClN₂O₂

Chemical Structure:

While a 2D structure is not available in the search results, based on its systematic name, the structure consists of a substituted phenyl ring connected to a trimethylammonium chloride group and a piperidinecarboxylate moiety.

Physicochemical Properties

A summary of the known physicochemical properties of AMO-1618 is presented in Table 1. As a quaternary ammonium salt, it exhibits properties typical of this class of compounds, including good water solubility.[1][2]

Table 1: Physicochemical Properties of AMO-1618

| Property | Value | Reference |

| Appearance | White solid | |

| Melting Point | 151-153 °C | |

| Solubility | Soluble in water and methanol; Insoluble in ether. |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

AMO-1618 is a potent inhibitor of gibberellin (GA) biosynthesis in plants.[3][4][5] Gibberellins are a class of diterpenoid hormones that play crucial roles in various developmental processes, including stem elongation, seed germination, and flowering. AMO-1618 exerts its inhibitory effect by targeting the early steps of the GA biosynthesis pathway.[3][4][5]

Specifically, it blocks the activity of two key enzymes:

-

ent-copalyl diphosphate synthase (CPS) : This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (CPP).[3][5]

-

ent-kaurene synthase (KS) : This enzyme is responsible for the subsequent conversion of CPP to ent-kaurene.[3][5]

By inhibiting these enzymes, AMO-1618 effectively halts the production of ent-kaurene, a critical precursor for all gibberellins. This leads to a reduction in the endogenous levels of bioactive GAs, resulting in the characteristic growth-retardant effects.

The following diagram illustrates the early stages of the gibberellin biosynthesis pathway and the specific points of inhibition by AMO-1618.

References

AMO-1618: A Technical Guide to its Function as a Gibberellin Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMO-1618, chemically known as 2'-isopropyl-4'-(trimethylammonium chloride)-5'-methylphenyl piperidine-1-carboxylate, is a well-characterized plant growth retardant.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a critical pathway for numerous developmental processes in plants, including stem elongation, seed germination, and flowering.[3][4] By blocking this pathway, AMO-1618 leads to a reduction in endogenous gibberellin levels, resulting in a dwarfed or compact plant phenotype. This technical guide provides an in-depth overview of AMO-1618, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of ent-Kaurene Synthase

Gibberellins are diterpenoid acids synthesized via the terpenoid pathway.[3] The biosynthesis of GAs can be broadly divided into three stages: the formation of ent-kaurene from geranylgeranyl diphosphate (GGDP) in plastids, the oxidation of ent-kaurene to GA12 in the endoplasmic reticulum, and the subsequent formation of various bioactive GAs in the cytoplasm.[5][6]

AMO-1618 is classified as an "onium" compound that specifically targets the early steps of this pathway.[4][7][8] Its principal site of inhibition is the cyclization of ent-copalyl diphosphate (CPP) to ent-kaurene, a reaction catalyzed by the enzyme ent-kaurene synthase (KS) .[4][7][8] Some evidence also suggests it may inhibit copalyl-diphosphate synthase (CPS), the enzyme preceding KS.[4][7] By blocking these crucial cyclization steps, AMO-1618 effectively halts the production of the entire family of gibberellins derived from the ent-kaurene skeleton.

Quantitative Data on AMO-1618 Effects

The application of AMO-1618 results in a quantifiable reduction in both plant growth and endogenous gibberellin levels. The effect is dose-dependent, with increasing concentrations of the inhibitor leading to greater reductions.

| Plant Species | Concentration of AMO-1618 | Observed Effect | Reference |

| Pea (Pisum sativum) | 5 mg/L | Significant reduction in gibberellin content without affecting seed growth. | [9] |

| Triticale (var. Grado) | 10⁻³ M | Reduced germination capacity to ~50%; inhibited RNA synthesis and polyribosome formation. | [10] |

| Cupressus arizonica | 250, 500, 1000 mg/L (Soil Drench) | Effective reduction in dry matter production and stem elongation; GA-like substances reduced to almost undetectable levels. | [2] |

| Spinach (Spinacia oleracea) | Not specified | Inhibited stem and petiole growth; effect was reversed by application of GA1 and GA20. | [1] |

Experimental Protocols

Evaluating the efficacy and mechanism of gibberellin biosynthesis inhibitors like AMO-1618 involves a combination of whole-plant bioassays and analytical techniques to measure endogenous hormone levels.

Protocol 1: Whole-Plant Growth Inhibition Assay

This protocol is designed to assess the dose-response effect of AMO-1618 on the vegetative growth of a model plant, such as spinach or pea seedlings.

1. Plant Material and Growth Conditions:

- Germinate seeds (e.g., Pisum sativum) in a suitable growth medium (e.g., vermiculite or peat-based soil).

- Grow seedlings under controlled environmental conditions (e.g., 16-hour photoperiod, 22°C day / 18°C night temperature).

2. Preparation of AMO-1618 Solutions:

- Prepare a stock solution of AMO-1618 in distilled water.

- Create a dilution series to achieve the desired final concentrations (e.g., 0 mg/L, 5 mg/L, 25 mg/L, 50 mg/L, 100 mg/L). A non-ionic surfactant (e.g., 0.05% Tween 20) can be added to improve application.[11]

3. Application of Inhibitor:

- Once seedlings have reached a specific developmental stage (e.g., 2-3 true leaves), apply the AMO-1618 solutions.

- Application can be as a soil drench (e.g., 50 mL per pot) or a foliar spray until runoff.[2][11] A control group should be treated with a solution lacking AMO-1618.

4. Data Collection and Analysis:

- After a set period (e.g., 14-21 days), measure relevant growth parameters such as stem height, internode length, and total shoot dry weight.

- Analyze the data to determine the dose-dependent effect of AMO-1618 on plant growth.

Protocol 2: Quantification of Endogenous Gibberellins

This protocol outlines the general steps for extracting and quantifying GAs from plant tissue to confirm that growth inhibition is correlated with a reduction in hormone levels.

1. Tissue Harvesting and Extraction:

- Harvest shoot apical tissues from both control and AMO-1618-treated plants. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C.

- Grind the frozen tissue to a fine powder.

- Extract the GAs using a solvent system, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).

2. Purification:

- The crude extract contains many compounds that can interfere with analysis. Purify the GAs using techniques such as solid-phase extraction (SPE) with C18 and anion-exchange cartridges.

3. Quantification by GC-MS or LC-MS/MS:

- Derivatize the purified GA fraction to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12]

- Alternatively, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification without derivatization.

- Use internal standards (deuterium-labeled GAs) to accurately quantify the absolute amounts of different gibberellins in the plant tissue.[12]

4. Data Analysis:

- Compare the levels of specific bioactive GAs (e.g., GA1, GA4) and their precursors between control and treated plants to confirm the inhibitory effect of AMO-1618 on the biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gibberellin - Wikipedia [en.wikipedia.org]

- 4. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]

- 5. Gibberellin Biosynthesis and Control | Annual Reviews [annualreviews.org]

- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jkip.kit.edu [jkip.kit.edu]

- 9. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Early Studies of AMO-1618: A Plant Growth Retardant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on AMO-1618, a quaternary ammonium compound recognized for its potent plant growth-retarding properties. This document delves into its mechanism of action, summarizes key quantitative data from early studies, and outlines the experimental protocols used to investigate its effects. The information is intended to serve as a valuable resource for professionals engaged in plant science research and the development of growth-regulating agents.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Early research swiftly identified AMO-1618 as an inhibitor of gibberellin (GA) biosynthesis.[1][2][3] Gibberellins are a class of plant hormones that regulate various developmental processes, most notably stem elongation. AMO-1618 exerts its growth-retarding effect by blocking specific enzymatic steps in the early stages of the GA metabolic pathway.[2] Specifically, it inhibits the activity of cyclases such as copalyl-diphosphate synthase and ent-kaurene synthase.[2] This blockage prevents the conversion of geranylgeranyl pyrophosphate to (-)-kaurene, a critical precursor for all gibberellins.[4][5] The inhibition of (-)-kaurene synthesis directly leads to a reduction in the endogenous levels of active gibberellins, resulting in decreased internode elongation and a more compact plant stature.[4][6] Studies have shown that the inhibitory effects of AMO-1618 on stem growth can often be reversed by the exogenous application of active gibberellins, further solidifying its role as a specific inhibitor of GA biosynthesis.[4]

Quantitative Data from Early Investigations

The following tables summarize the quantitative findings from seminal studies on AMO-1618, showcasing its effects on gibberellin content and plant growth across different species and experimental conditions.

Table 1: Effect of AMO-1618 on Gibberellin Content in Pea Seeds

| AMO-1618 Concentration (mg/L) | Reduction in Gibberellin Content | Effect on Seed Growth | Reference |

| 5 | Significant reduction | Not affected | [1] |

| Increasing concentrations | Increased reduction | - | [1] |

Table 2: Effect of AMO-1618 on Growth of Triticale Caryopses

| AMO-1618 Concentration (M) | Effect on Germination Capacity | Inhibition of 14C-amino acid incorporation into polyribosome fraction proteins | Inhibition of 14C-amino acid incorporation into monosome fraction (80S) proteins | Reference |

| 3 x 10-4 | Strong inhibitory effect | - | - | [7][8] |

| 10-3 | Lowered to about 50% | About 55% | Around 73% | [7][8] |

Table 3: Effect of AMO-1618 Sprays on Rough Lemon Seedlings

| AMO-1618 Concentration (ppm) | Reduction in Rate of Stem Elongation | Reduction in Internode Length | Reference |

| 500 | 10% | 38% | |

| 10,000 | 95% | 90% |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon early research. The following sections outline the typical experimental protocols employed in the initial studies of AMO-1618.

Protocol 1: In Vitro Gibberellin Production Assay in Fusarium moniliforme

This protocol was adapted from studies investigating the effect of growth retardants on gibberellin biosynthesis in the fungus Fusarium moniliforme (now Gibberella fujikuroi), a known producer of gibberellins.

-

Culture Preparation: Fusarium moniliforme was cultured in a liquid medium conducive to gibberellin production.

-

Treatment Application: AMO-1618, dissolved in a suitable solvent, was added to the culture medium at various concentrations. Control cultures received the solvent alone.

-

Incubation: The cultures were incubated for a specific period under controlled conditions of temperature and agitation.

-

Extraction of Gibberellins: After incubation, the mycelium was separated from the culture medium. Gibberellins were then extracted from the medium using organic solvents.

-

Quantification: The amount of gibberellin in the extracts was determined using bioassays, such as the dwarf maize or dwarf pea bioassay, which measure the growth response of gibberellin-deficient mutants to the extracts.

Protocol 2: Whole Plant Growth Response Assay

This protocol describes the general methodology used to assess the effect of AMO-1618 on the growth of intact plants.

-

Plant Material: A variety of plant species were used in early studies, including chrysanthemum, cucumber, and various ornamental and agronomic crops.[4][6]

-

Application Methods:

-

Soil Drench: An aqueous solution of AMO-1618 was applied to the soil of potted plants.

-

Foliar Spray: An aqueous solution of AMO-1618, often with a surfactant to improve leaf wetting, was sprayed onto the foliage of the plants until runoff.

-

-

Growth Conditions: Plants were maintained in a greenhouse or growth chamber with controlled temperature, light, and humidity.

-

Data Collection: Plant height, internode length, leaf size, and overall morphology were measured at regular intervals.

-

Reversal Experiments: To confirm the mechanism of action, some experiments included treatments where gibberellic acid (GA₃) was applied to plants previously treated with AMO-1618 to observe if the growth retardation could be overcome.[4]

Visualizing the Science: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes discussed in this guide.

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by AMO-1618.

Caption: Generalized Experimental Workflow for Assessing AMO-1618 Effects on Plant Growth.

Concluding Remarks

The early studies on AMO-1618 laid a crucial foundation for our understanding of plant growth retardants and their interaction with the gibberellin biosynthesis pathway. This technical guide has synthesized the key findings, quantitative data, and experimental approaches from this foundational research. The methodologies and data presented here remain relevant for contemporary research in plant physiology, agronomy, and the development of novel plant growth regulators. While AMO-1618 itself may not be as widely used commercially as some other growth retardants, its role as a research tool and a model compound for studying gibberellin biosynthesis and its inhibition is undeniable.[9][10] Further research can build upon these early findings to explore the broader physiological effects of AMO-1618 and to develop more targeted and efficient growth-regulating solutions for agriculture and horticulture.

References

- 1. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.uchicago.edu [journals.uchicago.edu]

- 7. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 8. researchgate.net [researchgate.net]

- 9. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]

- 10. thepharmajournal.com [thepharmajournal.com]

The Physiological Impact of AMO-1618 on Stem Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of AMO-1618, a quaternary ammonium compound, on the process of stem elongation in plants. AMO-1618 is widely recognized as a potent plant growth retardant, and its mechanism of action is primarily attributed to the inhibition of gibberellin biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

AMO-1618 exerts its growth-retarding effects by specifically targeting the early stages of the gibberellin (GA) biosynthesis pathway. Gibberellins are a class of diterpenoid hormones that play a critical role in regulating various aspects of plant growth and development, most notably stem and internode elongation.

The primary molecular target of AMO-1618 is the enzyme ent-copalyl diphosphate synthase (CPS), which catalyzes the conversion of geranylgeranyl diphosphate (GGDP) to ent-copalyl diphosphate. This is a crucial step in the formation of the tetracyclic diterpene skeleton common to all gibberellins. By inhibiting CPS, AMO-1618 effectively blocks the production of ent-kaurene, a key intermediate, thereby leading to a significant reduction in the endogenous levels of bioactive gibberellins. This inhibition of the cyclization of GGDP to ent-kaurene is a well-established enzymatic site of action for AMO-1618 and other related plant growth retardants.[1]

The reduction in bioactive gibberellins, such as GA1, directly impacts cell division and cell elongation within the intercalary meristems of stems and internodes, resulting in a dwarfed or compact plant phenotype.

Quantitative Effects of AMO-1618 on Stem Elongation and Gibberellin Levels

The application of AMO-1618 leads to measurable reductions in plant height, internode length, and endogenous gibberellin concentrations. The following tables summarize quantitative data from various studies.

Table 1: Effect of AMO-1618 on Stem and Petiole Elongation in Spinach (Spinacia oleracea)

| Treatment | Stem Elongation (cm) | Petiole Length (cm) |

| Control (Long Day) | 25.4 | 12.8 |

| AMO-1618 | 2.1 | 7.9 |

Data adapted from a study on spinach grown under long-day conditions, which are known to promote stem elongation.[2]

Table 2: Effect of AMO-1618 on Gibberellin Content in Pea Seeds (Pisum sativum)

| AMO-1618 Concentration (mg/L) | Gibberellin Content (% of Control) |

| 0 (Control) | 100 |

| 5 | Significantly Reduced |

| >5 | Progressively Reduced |

This table illustrates the dose-dependent inhibitory effect of AMO-1618 on gibberellin production in developing pea seeds.[3] Notably, at a concentration of 5 mg/L, seed growth was unaffected, while gibberellin content was already significantly lowered.[3]

Experimental Protocols

This section outlines a synthesized protocol for investigating the physiological effects of AMO-1618 on stem elongation, based on common practices in plant physiology research.

Plant Material and Growth Conditions

-

Plant Species: Pea (Pisum sativum L.), a classic model for stem elongation studies, or Chrysanthemum (Chrysanthemum morifolium), a common horticultural species where height control is desired.

-

Growth Medium: A standard peat-based potting mix or a hydroponic system with a complete nutrient solution.

-

Environmental Conditions: Plants should be grown in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), light intensity (e.g., 200 µmol·m⁻²·s⁻¹), and temperature (e.g., 22°C day / 18°C night).

AMO-1618 Application

-

Preparation of AMO-1618 Stock Solution: Dissolve AMO-1618 in distilled water to create a stock solution (e.g., 1000 mg/L).

-

Application Methods:

-

Soil Drench: Apply a specific volume of the diluted AMO-1618 solution to the soil of each pot. This ensures systemic uptake through the roots.

-

Foliar Spray: Spray the foliage of the plants until runoff, including a surfactant to improve leaf surface coverage.

-

-

Concentrations: A range of concentrations should be tested to determine the dose-response relationship (e.g., 0, 10, 50, 100, 200 mg/L). A control group treated with only water (and surfactant if used in the spray) is essential.

Measurement of Stem Elongation

-

Parameters:

-

Plant Height: Measure the distance from the soil surface to the apical meristem at regular intervals (e.g., every 3-4 days) throughout the experiment.

-

Internode Length: For plants with distinct nodes and internodes (like peas), measure the length of specific internodes to assess the effect on cell elongation more directly.

-

-

Tools: Use a digital caliper for precise measurements.

Extraction and Quantification of Endogenous Gibberellins

-

Tissue Sampling: Harvest apical shoots or specific internodes at the end of the experiment. Immediately freeze the tissue in liquid nitrogen and store at -80°C to prevent degradation of gibberellins.

-

Extraction:

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with a solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.

-

Use a solid-phase extraction (SPE) column (e.g., C18) to purify and concentrate the gibberellins from the crude extract.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify different gibberellins based on their retention times and UV absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For more sensitive and specific quantification, especially of different GA species. This method often requires derivatization of the gibberellins.

-

Visualizing the Core Concepts

Gibberellin Biosynthesis Pathway and the Inhibitory Action of AMO-1618

Caption: Inhibition of Gibberellin Biosynthesis by AMO-1618.

Experimental Workflow for Assessing AMO-1618 Effects

Caption: Workflow for AMO-1618 Physiological Effect Studies.

References

An In-depth Technical Guide to AMO-1618: Discovery, Mechanism, and Application in Plant Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMO-1618 is a synthetic, quaternary ammonium compound that has played a pivotal role in plant science as a potent plant growth retardant. Its primary and most well-documented mechanism of action is the inhibition of gibberellin (GA) biosynthesis, a critical hormone pathway regulating stem elongation and overall plant stature. By blocking key enzymatic steps early in this pathway, AMO-1618 induces a dwarfed or compact phenotype in responsive plant species, characterized by shortened internodes and often darker green foliage. This specific mode of action has made it an invaluable chemical tool for dissecting the gibberellin signaling cascade, studying plant development, and for practical applications in horticulture to produce more compact and commercially desirable plants. This guide provides a comprehensive overview of its history, mechanism of action, physiological effects, and the experimental protocols utilized in its study.

Discovery and Historical Context

The development of AMO-1618 emerged from early research into synthetic chemicals capable of modifying plant growth.

-

Initial Discovery: AMO-1618, with the chemical name 4-hydroxy-5-isopropyl-2-methylphenyl trimethyl ammonium chloride, 1-piperidine carboxylate, was first reported as a highly active plant growth retardant by Wirwillie and Mitchell.[1] It belongs to a class of chemicals known as quaternary ammonium carbamates.

-

Comparative Studies: In the late 1950s and early 1960s, AMO-1618 was studied alongside other growth retardants like Phosfon (2,4-dichlorobenzyltributyl phosphonium chloride) and CCC ((2-chloroethyl) trimethylammonium chloride).[1] These studies established that while all three compounds retarded internode elongation, they exhibited different levels of activity and species specificity.[1][2]

-

Species Specificity: Early research quickly identified that AMO-1618 was not universally effective. It showed significant activity in a limited number of species, with chrysanthemum, bean, and sunflower being among the most responsive.[1] In a study of 55 plant species, only six showed a significant response to AMO-1618.[2]

-

Elucidation of Mechanism: A landmark discovery in understanding its function came from studies demonstrating that AMO-1618 inhibits the biosynthesis of gibberellins.[3][4][5] This was first suggested by its ability to reduce the gibberellin content in the fungus Fusarium moniliforme (now Gibberella fujikuroi), the original source from which gibberellins were discovered, and later confirmed in higher plants.[4][5]

Chemical and Physical Properties

-

Chemical Name: 2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidinecarboxylate methyl chloride.[5][6]

-

Molecular Structure: It is a quaternary ammonium compound.[1][4] This structure confers complete water solubility, which is a key feature for its application in experimental and horticultural settings.[1]

-

Persistence: AMO-1618 is known to persist in soil, enabling it to affect more than one crop planted sequentially in treated soil.[2]

Mechanism of Action

Primary Mechanism: Inhibition of Gibberellin Biosynthesis

The principal mode of action of AMO-1618 is the targeted inhibition of specific enzymes in the early stages of the gibberellin (GA) biosynthesis pathway.[7][8]

Gibberellins are diterpenoid hormones synthesized from geranylgeranyl pyrophosphate (GGPP). AMO-1618 acts as an "onium" type compound, blocking the cyclization steps that are fundamental to forming the characteristic gibberellin carbon skeleton.[7][8]

Specifically, AMO-1618 inhibits the activity of:

-

Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of GGPP to ent-copalyl diphosphate (CPP).

-

ent-Kaurene synthase (KS): This enzyme catalyzes the subsequent conversion of CPP to ent-kaurene.[7][8]

By blocking these crucial cyclases, AMO-1618 prevents the formation of ent-kaurene, a key intermediate for all subsequent gibberellins.[9] This leads to a systemic deficiency in bioactive GAs (like GA1 and GA4), which are the molecules that actively promote stem growth by targeting DELLA proteins for degradation.[10][11] The result is an accumulation of DELLA repressor proteins, which restrict cell division and elongation in the stem, leading to the characteristic dwarf phenotype.

Potential Secondary Mechanisms

While GA inhibition is the primary mechanism, some studies suggest that AMO-1618 may have other cellular effects. Research on triticale embryos indicated that AMO-1618 strongly inhibits the synthesis of ribonucleic acids (RNA) and ribosomal proteins, particularly in the monosome fraction.[6][12] This suggests that, at least in some systems or at certain concentrations, AMO-1618 might interfere with fundamental processes of gene expression and protein synthesis, independent of its effect on gibberellins.[6][12][13]

Quantitative Data and Physiological Effects

The application of AMO-1618 results in a range of measurable physiological changes in plants. The most prominent effect is the reduction of shoot growth, primarily through the shortening of internodes rather than a reduction in the number of nodes.[1]

| Parameter | Plant/System | Treatment Details | Observed Effect | Citation |

| Stem Elongation | Rough Lemon Seedlings | 500 ppm foliar spray | 10% reduction in stem elongation rate. | [14] |

| Rough Lemon Seedlings | 10,000 ppm foliar spray | 95% reduction in stem elongation rate. | [14] | |

| Internode Length | Rough Lemon Seedlings | 500 ppm foliar spray | 38% reduction in internode length. | [14] |

| Rough Lemon Seedlings | 10,000 ppm foliar spray | 90% reduction in internode length. | [14] | |

| Gibberellin Content | Pea Seeds in Culture | 5 mg/L in medium | Significant reduction in gibberellin content without affecting seed growth. | [4] |

| Germination Capacity | Triticale Caryopses | 10⁻³ M AMO-1618 | Germination capacity reduced to about 50%. | [6][15] |

| Protein Synthesis | Triticale Embryos | 10⁻³ M AMO-1618 | ~55% inhibition of ¹⁴C-amino acid incorporation into polyribosome proteins. | [6][12] |

| Triticale Embryos | 10⁻³ M AMO-1618 | ~73% inhibition of ¹⁴C-amino acid incorporation into monosome (80S) proteins. | [6][12] | |

| RNA Synthesis | Triticale Embryos | 3 x 10⁻⁴ M and 10⁻³ M | Inhibition of RNA synthesis observed in the earliest hours of germination. | [6] |

Other notable physiological effects include:

-

Leaf Morphology: Leaves of treated plants often appear darker green and may become more oval and leathery.[1][14]

-

Root Development: High concentrations of AMO-1618 applied to unrooted chrysanthemum cuttings can inhibit or delay root formation.[1]

-

Flowering: It can accelerate flower initiation in some species.[16]

Experimental Protocols and Application

AMO-1618 can be applied to plants through several methods, making it a versatile tool for research.

Common Application Methods

-

Soil Drench: A solution of AMO-1618 is applied to the potting medium. This method ensures uptake through the roots and is effective for achieving systemic, long-lasting effects.

-

Foliar Spray: An aqueous solution is sprayed directly onto the plant's leaves. This allows for rapid absorption but may be less persistent than a soil drench.

-

Culture Medium Amendment: For in vitro studies, AMO-1618 is incorporated directly into the sterile growth medium.[4]

Sample Protocol: Testing AMO-1618 Efficacy on Stem Elongation

This protocol provides a generalized workflow for a dose-response experiment.

-

Plant Material: Use a plant species known to be responsive to AMO-1618 (e.g., Pisum sativum 'Alaska' or Chrysanthemum morifolium). Germinate seeds or root cuttings in a uniform, inert potting mix (e.g., peat:vermiculite 1:1).

-

Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with standardized temperature (e.g., 22°C day / 18°C night), photoperiod (e.g., 16h light / 8h dark), and light intensity.

-

Preparation of AMO-1618 Stock Solution: Prepare a 10,000 ppm (10 mg/mL) stock solution of AMO-1618 in deionized water. Store in the dark at 4°C.

-

Preparation of Treatment Solutions: Create a dilution series from the stock solution to achieve final concentrations for application (e.g., 0 ppm [Control], 100 ppm, 500 ppm, 1000 ppm, 5000 ppm). Include a surfactant (e.g., 0.05% Tween-20) if applying as a foliar spray to ensure even coverage.

-

Application:

-

Soil Drench: Once plants reach a specific developmental stage (e.g., 3-4 true leaves), apply a standard volume (e.g., 50 mL) of the respective treatment solution to the soil surface of each pot. Ensure no runoff.

-

Foliar Spray: Spray plants until leaves are uniformly wet, ensuring spray-to-runoff. Use a spray shield to prevent cross-contamination between treatment groups.

-

-

Data Collection:

-

Measure the height of the main stem from the cotyledonary node to the apical meristem at the time of application (Day 0).

-

Repeat height measurements at regular intervals (e.g., every 3-4 days) for a period of 4-6 weeks.

-

At the end of the experiment, measure the length of each internode.

-

-

Analysis: Calculate the percent inhibition of stem elongation for each treatment group relative to the control. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Conclusion

AMO-1618 remains a cornerstone chemical probe in plant biology. Its discovery provided researchers with a powerful tool to specifically inhibit gibberellin biosynthesis, which was instrumental in confirming the role of GAs in stem elongation and in mapping their complex biosynthetic pathway. While its direct use in large-scale agriculture is limited by its persistence and species specificity, its impact on fundamental plant science and its utility in specialized horticultural applications are undeniable. The study of AMO-1618 and other onium-type retardants continues to inform our understanding of plant hormone signaling and provides a basis for the development of modern plant growth regulators.

References

- 1. journals.uchicago.edu [journals.uchicago.edu]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. An enzymic site of inhibition of gibberellin biosynthesis by Amo 1618 and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]

- 8. jkip.kit.edu [jkip.kit.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrate signaling promotes plant growth by upregulating gibberellin biosynthesis and destabilization of DELLA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. thepharmajournal.com [thepharmajournal.com]

In-Depth Technical Guide to the Solubility and Stability of AMO-1618 in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility and stability of AMO-1618, a quaternary ammonium compound known for its role as a plant growth retardant. The information presented herein is intended to support researchers, scientists, and professionals in drug development in the effective formulation and application of this compound. Please note that while this guide provides a thorough review of available information and standardized methodologies, specific quantitative data for AMO-1618 is not extensively available in the public domain. The experimental protocols are based on established scientific principles for similar compounds and should be adapted and validated for specific laboratory conditions.

Core Compound Profile: AMO-1618

AMO-1618 is a quaternary ammonium salt that functions as a potent inhibitor of gibberellin biosynthesis in plants. Gibberellins are a class of hormones that regulate critical developmental processes, including stem elongation, seed germination, and flowering. The primary mechanism of action for AMO-1618 is the targeted inhibition of two key enzymes in the early stages of the gibberellin biosynthesis pathway: copalyl-diphosphate synthase and ent-kaurene synthase.[1][2][3] A clear understanding of the solubility and stability of AMO-1618 is paramount for its successful application in both research and potential commercial formulations, as these properties directly impact its delivery, bioavailability, and efficacy.

Data Presentation: Physicochemical and Solubility Data

Quantitative data on the physicochemical properties and solubility of AMO-1618 are summarized below. As a quaternary ammonium compound, it is expected to exhibit characteristics typical of this chemical class, including good solubility in polar solvents.

Table 1: Physicochemical Properties of AMO-1618

| Property | Value |

| Chemical Name | 2-isopropyl-4-(dimethylamino)-5-methylphenyl piperidine-1-carboxylate methyl chloride |

| Molecular Formula | C₂₀H₃₃ClN₂O₂ |

| Molecular Weight | 368.9 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid |

| Chemical Class | Quaternary Ammonium Compound, Plant Growth Retardant |

Table 2: Solubility Profile of AMO-1618

| Solvent | Qualitative Solubility | Rationale |

| Water | Expected to be highly soluble | As a quaternary ammonium salt, its ionic nature promotes high aqueous solubility. |

| Ethanol | Expected to be soluble | Polar protic organic solvents are generally effective in dissolving charged molecules. |

| Methanol | Expected to be soluble | Similar to ethanol, its polarity is conducive to dissolving AMO-1618. |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | A highly polar aprotic solvent with broad-spectrum dissolving capabilities. |

| Acetone | Expected to be slightly soluble | May exhibit limited solubility due to its moderate polarity. |

| Hexane | Expected to be insoluble | Nonpolar solvents are generally not effective for dissolving charged salts. |

| Dichloromethane | Expected to be sparingly soluble | May show limited solubility depending on the specific salt form. |

Stability Profile of AMO-1618

The chemical stability of AMO-1618 in solution is a critical factor for its storage, handling, and application. Degradation can result in a loss of biological activity and the generation of unknown impurities. The following table outlines the expected stability of AMO-1618 under various conditions, based on the general behavior of quaternary ammonium compounds.

Table 3: Stability of AMO-1618 in Solution under Stress Conditions

| Stress Condition | Expected Stability | Rationale |

| Neutral pH (6-8) | Generally Stable | The quaternary ammonium structure is typically stable in neutral aqueous solutions. |

| Acidic pH (<4) | Moderately Stable | The molecule is not expected to be highly susceptible to acid-catalyzed hydrolysis. |

| Alkaline pH (>9) | Prone to Degradation | The ester linkage within the AMO-1618 structure is susceptible to base-catalyzed hydrolysis. |

| Elevated Temperature | Degradation Expected | Increased temperatures can accelerate chemical degradation pathways. |

| Photostability (UV/Vis Light) | Potentially Unstable | Many organic molecules undergo photodegradation; specific testing is required. |

| Oxidative Stress (e.g., H₂O₂) | Potentially Susceptible | The tertiary amine and other functional groups may be susceptible to oxidation. |

Experimental Protocols

Detailed methodologies for conducting key experiments to determine the solubility and stability of AMO-1618 are provided below. These protocols are based on standard industry practices and should be validated for specific experimental setups.

Protocol for Determining Aqueous Solubility

This protocol employs the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of AMO-1618 in an aqueous buffer at a controlled temperature.

Materials:

-

AMO-1618 (analytical standard)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Add an excess amount of AMO-1618 (e.g., 10 mg) to a scintillation vial.

-

Add a known volume of PBS (e.g., 1 mL) to the vial.

-

Seal the vial and place it on an orbital shaker set to 25 °C and 150 rpm for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at 5000 x g for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

-

Prepare a series of standard solutions of AMO-1618 in PBS.

-

Analyze the filtered sample and the standard solutions by HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of AMO-1618 in the sample. This concentration represents the aqueous solubility.

Protocol for Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of AMO-1618 under various stress conditions.

Objective: To identify potential degradation pathways and the intrinsic stability of AMO-1618.

Materials:

-

AMO-1618 stock solution (e.g., 1 mg/mL in water)

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Methodology:

-

Sample Preparation: For each condition, mix the AMO-1618 stock solution with the respective stress reagent in a 1:1 ratio. For thermal and photostability, use the stock solution directly.

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the sample with 0.1 N HCl at 60 °C.

-

Base Hydrolysis: Incubate the sample with 0.1 N NaOH at room temperature.

-

Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Place the sample in a temperature-controlled chamber at 80 °C.

-

Photodegradation: Expose the sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acid and base samples before analysis. Analyze all samples by a stability-indicating HPLC method capable of separating the parent compound from its degradants.

-

Data Analysis: Calculate the percentage of AMO-1618 remaining at each time point. Analyze the chromatograms for the appearance of degradation products.

Mandatory Visualizations

Signaling Pathway of AMO-1618 Action

Caption: Inhibition of Gibberellin Biosynthesis by AMO-1618.

Experimental Workflow for Solubility Determination

Caption: Workflow for Determining AMO-1618 Solubility.

Logical Workflow for Forced Degradation Study

Caption: Logical Workflow of a Forced Degradation Study.

References

An In-depth Technical Guide to the Core Impacts of AMO 1618 on Plant Hormone Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMO 1618 is a quaternary ammonium compound widely recognized as a potent plant growth retardant. Its primary mechanism of action involves the targeted inhibition of gibberellin (GA) biosynthesis, a critical pathway regulating numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the molecular impact of this compound on plant hormone pathways, with a focus on its effects on gibberellin, and potential collateral effects on other hormonal and metabolic pathways. This document synthesizes available quantitative data, outlines key experimental protocols, and presents visual representations of the affected signaling cascades to serve as a valuable resource for researchers in plant biology and agrochemical development.

Primary Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound exerts its growth-retarding effects by primarily targeting the early stages of the gibberellin (GA) biosynthetic pathway.[1][2][3] Specifically, it acts as an inhibitor of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS) .[2] These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (CPP) and the subsequent conversion of CPP to ent-kaurene, respectively. The inhibition of these crucial steps effectively blocks the production of all downstream GAs, leading to a significant reduction in GA levels and the characteristic dwarf phenotype in treated plants.

Quantitative Data on Gibberellin Inhibition

The inhibitory effect of this compound on gibberellin production is dose-dependent. Studies on pea seeds (Pisum sativum) have demonstrated a clear correlation between the concentration of this compound and the reduction in GA content.

| Concentration of this compound (mg/L) | Gibberellin Content Reduction | Plant Growth Effect | Reference |

| 5 | Significant reduction | No significant effect on seed growth | [1] |

| >5 | Increased reduction with increasing concentration | Not specified | [1] |

In seedlings of Cupressus arizonica, soil drenches of this compound at concentrations of 250, 500, and 1000 mg/L effectively reduced the levels of acidic, ethyl acetate-soluble gibberellin-like substances to almost undetectable levels.[3]

Experimental Protocol: Gibberellin Bioassay in Pea Seeds

A common method to assess the impact of this compound on gibberellin biosynthesis involves culturing excised pea pods and quantifying the GA content in the developing seeds.

Objective: To determine the dose-response effect of this compound on gibberellin production in developing pea seeds.

Materials:

-

Excised pea pods at a specific developmental stage

-

Sterile culture medium

-

This compound stock solution

-

Solvents for extraction (e.g., ethyl acetate)

-

Chromatography system for GA separation (e.g., paper chromatography)

-

Dwarf plant bioassay for GA activity quantification (e.g., dwarf maize or pea)

Methodology:

-

Prepare a sterile culture medium and dispense into culture vessels.

-

Add this compound from a stock solution to the medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50 mg/L).

-

Place excised pea pods onto the surface of the medium.

-

Incubate the cultures under controlled light and temperature conditions for a set period to allow for seed development.

-

Harvest the developing seeds from the pods.

-

Extract gibberellin-like substances from the seeds using an appropriate solvent such as ethyl acetate.

-

Separate the extracted compounds using chromatography.

-

Quantify the amount of biologically active gibberellins using a suitable bioassay, where the growth response of dwarf plants is proportional to the amount of GA applied.

Signaling Pathway Diagram: Inhibition of Gibberellin Biosynthesis

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Secondary Effects on Other Metabolic Pathways

While the primary target of this compound is gibberellin biosynthesis, evidence suggests that it can also have secondary effects on other metabolic pathways, including sterol biosynthesis and general RNA and protein synthesis.

Impact on Sterol Biosynthesis

A close quantitative relationship has been observed between the inhibition of sterol biosynthesis and stem growth retardation by this compound.[3] This suggests that the growth-retarding effects of this compound may not be solely due to the inhibition of GA biosynthesis but could also be a consequence of its impact on the production of essential sterols, which are crucial components of cell membranes and precursors for brassinosteroid hormones.

Experimental Approach: Analysis of Sterol Profile

To investigate the effect of this compound on the sterol profile of a plant, a common methodology involves gas chromatography-mass spectrometry (GC-MS).

Objective: To identify and quantify changes in the sterol composition of plant tissue following this compound treatment.

Materials:

-

Plant tissue from control and this compound-treated plants

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

-

Solid-phase extraction (SPE) cartridges for lipid fractionation

-

Derivatization reagents (e.g., for silylation)

-

GC-MS system with an appropriate capillary column

Methodology:

-

Harvest and freeze-dry plant tissue from both control and this compound-treated groups.

-

Perform a total lipid extraction from the homogenized tissue.

-

Fractionate the lipid extract using SPE to isolate the sterol fraction.

-

Derivatize the sterols to increase their volatility for GC analysis.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the different sterol compounds based on their retention times on the GC column.

-

Identify the individual sterols based on their mass spectra by comparison with spectral libraries and authentic standards.

-

Quantify the abundance of each sterol to determine the changes in the sterol profile induced by this compound.

Effects on RNA and Protein Synthesis

Studies on triticale embryos have shown that this compound can inhibit RNA and protein synthesis, suggesting a broader metabolic impact beyond the gibberellin pathway.[4][5]

| Treatment (Concentration: 10⁻³ M) | Inhibition of ¹⁴C-amino acid incorporation into polyribosome fraction | Inhibition of ¹⁴C-amino acid incorporation into monosome fraction (80S) | Reference |

| This compound | ~55% | ~73% | [4][5] |

| CCC (another growth retardant) | ~13% | ~23% | [4][5] |

These findings suggest that this compound may have a more significant impact on protein synthesis compared to other growth retardants like CCC.[4][5]

Impact on Other Plant Hormone Pathways: Abscisic Acid and Cytokinins

The current body of research provides limited direct evidence for a significant and direct impact of this compound on the abscisic acid (ABA) and cytokinin signaling or biosynthesis pathways. While some studies suggest potential cross-talk and indirect effects due to the general impact on isoprenoid biosynthesis, dedicated quantitative studies are lacking. The observed effects on processes regulated by these hormones are often considered secondary consequences of the primary inhibition of gibberellin biosynthesis.

Abscisic Acid (ABA)

No direct quantitative data from the search results demonstrates a consistent effect of this compound on endogenous ABA levels.

Cytokinins

Similarly, there is a lack of direct evidence from the provided search results to suggest that this compound directly interferes with cytokinin biosynthesis or signaling pathways. The effects of this compound on cytokinin-related phenotypes are not well-documented.

Logical Workflow for Investigating this compound's Effects

Caption: Experimental Workflow for this compound Impact Analysis.

Conclusion and Future Directions

This compound is a well-established inhibitor of gibberellin biosynthesis, acting on the early steps of the pathway catalyzed by CPS and KS. This primary action leads to significant growth retardation in plants. While there is evidence for secondary effects on sterol biosynthesis and general protein and RNA synthesis, its direct impact on other key plant hormone pathways, such as those of abscisic acid and cytokinins, remains to be conclusively determined.

Future research should focus on:

-

Conducting detailed dose-response studies to establish the IC50 values of this compound for CPS and KS in various plant species.

-

Utilizing modern analytical techniques, such as LC-MS/MS, to perform comprehensive phytohormone profiling in this compound-treated plants to uncover potential cross-talk with ABA and cytokinin pathways.

-

Employing transcriptomic and proteomic approaches to identify the broader molecular targets of this compound and to better understand its off-target effects.

A deeper understanding of the multifaceted molecular impacts of this compound will not only enhance our knowledge of plant hormone biology but also aid in the development of more specific and efficient plant growth regulators for agricultural applications.

References

- 1. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

Unveiling the Molecular Mechanisms of AMO-1618: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMO-1618 is a quaternary ammonium compound widely recognized for its potent plant growth-retardant properties. Its primary mechanism of action involves the targeted inhibition of gibberellin (GA) biosynthesis, a critical hormonal pathway governing various aspects of plant development, including stem elongation, seed germination, and flowering. However, emerging evidence suggests a broader spectrum of molecular interactions, including off-target effects on other vital cellular processes. This in-depth technical guide provides a comprehensive overview of the molecular targets of AMO-1618, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Primary Molecular Targets: Inhibition of Gibberellin Biosynthesis

The cornerstone of AMO-1618's biological activity lies in its ability to disrupt the early stages of the gibberellin biosynthetic pathway. This pathway commences with the cyclization of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a two-step process catalyzed by the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). AMO-1618, classified as an "onium" compound, effectively blocks the action of these two key cyclases.[1][2]

Quantitative Data on Enzyme Inhibition

The inhibitory effects of AMO-1618 on the primary enzymes of the gibberellin biosynthesis pathway have been quantified in various studies. The following table summarizes the available data on the inhibition of ent-copalyl diphosphate synthase and ent-kaurene synthase.

| Enzyme Target | Organism/System | Inhibitor | Concentration | % Inhibition | Reference |

| ent-copalyl diphosphate synthase | Phaeosphaeria sp. L487 (fungus) | AMO-1618 | 10⁻⁶ M | Complete | [3] |

| ent-kaurene synthase | Phaeosphaeria sp. L487 (fungus) | AMO-1618 | 10⁻⁴ M | No inhibition | [3] |

Signaling Pathway: Gibberellin Biosynthesis

The following diagram illustrates the initial steps of the gibberellin biosynthesis pathway and pinpoints the inhibitory action of AMO-1618.

Off-Target Molecular Interactions

Beyond its well-documented effects on gibberellin synthesis, AMO-1618 has been shown to interact with other molecular pathways, indicating a broader range of biological activity. These off-target effects are crucial for a comprehensive understanding of its mechanism of action and for evaluating its potential applications and side effects.

Inhibition of RNA and Protein Synthesis

Studies have demonstrated that AMO-1618 can significantly inhibit the synthesis of both RNA and proteins in plant cells. This inhibitory action appears to be concentration-dependent and contributes to its overall growth-retardant effects.[4][5][6]

The table below presents the quantitative impact of AMO-1618 on RNA and protein synthesis in triticale embryos.

| Cellular Process | Cellular Fraction | Inhibitor | Concentration | % Inhibition | Reference |

| Protein Synthesis | Polyribosome | AMO-1618 | 10⁻³ M | ~55% | [5][6] |

| Protein Synthesis | Monosome (80S) | AMO-1618 | 10⁻³ M | ~73% | [5][6] |

| RNA Synthesis | Total RNA | AMO-1618 | 3 x 10⁻⁴ M | Significant | [4] |

| RNA Synthesis | Total RNA | AMO-1618 | 10⁻³ M | Significant | [4] |

Inhibition of Sterol Biosynthesis

AMO-1618 has been implicated in the inhibition of sterol biosynthesis, another critical metabolic pathway in plants. Sterols are essential components of cell membranes and precursors for various signaling molecules. The inhibitory effect of AMO-1618 on this pathway further contributes to its growth-regulating properties.[7]

Effects on Peroxidase Activity

Several studies have reported that AMO-1618 can influence the activity of peroxidases, enzymes involved in a wide range of physiological processes, including cell wall metabolism and stress responses. The precise mechanism of this interaction is still under investigation.

Experimental Protocols

To facilitate further research into the molecular targets of AMO-1618, this section provides detailed methodologies for key experiments.

ent-Kaurene Synthase Activity Assay (Cell-Free System)

This protocol describes a method to measure the activity of ent-kaurene synthase and assess the inhibitory effect of AMO-1618 in a cell-free system, often utilizing recombinant enzymes expressed in E. coli.

1. Reagents and Materials:

-

Recombinant ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS)

-

Geranylgeranyl diphosphate (GGPP) substrate

-

Assay Buffer: e.g., 50 mM HEPES-KOH (pH 7.5), 7.5 mM MgCl₂, 5 mM DTT

-

AMO-1618 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Organic solvent for extraction (e.g., hexane)

-

Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a known amount of recombinant CPS and KS, and the desired concentration of AMO-1618 or solvent control.

-

Initiate the reaction by adding GGPP to each tube.

-

Incubate the reactions at the optimal temperature for the enzymes (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by flash-freezing in liquid nitrogen.

-

Extract the reaction products by adding an equal volume of hexane and vortexing vigorously.

-

Centrifuge the tubes to separate the phases and carefully collect the upper hexane layer containing ent-kaurene.

-

Analyze the extracted samples by GC-MS to identify and quantify the amount of ent-kaurene produced.

-

Compare the amount of ent-kaurene produced in the presence of AMO-1618 to the control to determine the percentage of inhibition.

Protein Synthesis Inhibition Assay (In Vivo Labeling)

This protocol outlines a method to measure the rate of protein synthesis in plant tissues or cells treated with AMO-1618 using radiolabeled amino acids.

1. Reagents and Materials:

-

Plant material (e.g., seedlings, cell culture)

-

Growth medium

-

AMO-1618 stock solution

-

Radiolabeled amino acid (e.g., [³⁵S]-methionine or [¹⁴C]-leucine)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

2. Procedure:

-

Grow plant material under controlled conditions.

-

Treat the plant material with various concentrations of AMO-1618 or a solvent control for a predetermined time.

-

Add the radiolabeled amino acid to the growth medium and incubate for a specific labeling period.

-

Harvest the plant material and wash thoroughly to remove unincorporated label.

-

Homogenize the tissue in a suitable buffer.

-

Precipitate the proteins by adding cold TCA to a final concentration of 10-20%.

-

Collect the protein precipitate by centrifugation.

-

Wash the pellet with TCA and then with ethanol to remove any remaining unincorporated label and lipids.

-

Dissolve the protein pellet in a suitable solvent (e.g., 0.1 M NaOH).

-

Measure the radioactivity of an aliquot of the dissolved protein using a scintillation counter.

-

Determine the total protein concentration of another aliquot using a standard protein assay (e.g., Bradford or BCA assay).

-

Calculate the specific activity (cpm/µg protein) and compare the values between AMO-1618 treated and control samples to determine the percentage of inhibition of protein synthesis.

Peroxidase Activity Assay (Spectrophotometric)

This protocol describes a common spectrophotometric method to measure peroxidase activity using guaiacol as a substrate.

1. Reagents and Materials:

-

Plant tissue extract

-

Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

AMO-1618 stock solution

-

Spectrophotometer

2. Procedure:

-

Prepare a reaction mixture containing phosphate buffer, guaiacol solution, and the plant tissue extract.

-

Add the desired concentration of AMO-1618 or solvent control to the reaction mixture.

-

Initiate the reaction by adding H₂O₂.

-

Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The oxidation of guaiacol by peroxidase in the presence of H₂O₂ produces a colored product (tetraguaiacol) that absorbs at this wavelength.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Compare the reaction rates in the presence and absence of AMO-1618 to determine its effect on peroxidase activity.

Conclusion

AMO-1618 is a valuable chemical tool for dissecting the gibberellin biosynthesis pathway and its role in plant growth and development. Its primary molecular targets are unequivocally the cyclases ent-copalyl diphosphate synthase and ent-kaurene synthase. However, the growing body of evidence for its off-target effects on RNA and protein synthesis, as well as sterol biosynthesis, underscores the complexity of its mode of action. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, fostering a deeper understanding of the multifaceted molecular interactions of AMO-1618 and paving the way for its potential application in drug development and agricultural biotechnology. Further research is warranted to elucidate the precise mechanisms of its off-target effects and to identify potential novel applications for this versatile compound.

References

- 1. Gibberellin-biosynthetic ent-kaurene synthases in higher plants do not require their non-catalytic domains for the catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. An enzymic site of inhibition of gibberellin biosynthesis by Amo 1618 and other plant growth retardants [pubmed.ncbi.nlm.nih.gov]

- 5. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. portlandpress.com [portlandpress.com]

Methodological & Application

AMO-1618 Application Methods for Chrysanthemums: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of AMO-1618, a quaternary ammonium compound that functions as a plant growth retardant, specifically in Chrysanthemum species. This guide details its mechanism of action, application methods, and expected physiological effects, supported by available research data.

AMO-1618 is recognized for its ability to control plant stature by inhibiting gibberellin biosynthesis, leading to more compact plants with shorter internodes. This characteristic is particularly valuable in the commercial production of potted chrysanthemums where a compact and sturdy form is desired. The primary application methods for AMO-1618 are foliar spray and soil drench.

Mechanism of Action

AMO-1618 acts as an inhibitor of gibberellin (GA) biosynthesis, a crucial plant hormone responsible for stem elongation. By blocking the enzymes involved in the GA synthesis pathway, AMO-1618 effectively reduces the levels of active gibberellins in the plant. This leads to a decrease in cell division and elongation in the internodal regions of the stem, resulting in a more compact plant structure. This targeted action allows for the manipulation of plant height without significantly affecting leaf and flower development.

dot

Caption: Mechanism of AMO-1618 in inhibiting gibberellin biosynthesis.

Experimental Protocols

While specific quantitative data for AMO-1618 application on chrysanthemums is limited in publicly available literature, the following protocols are based on general knowledge of its use as a growth retardant and established methodologies for similar compounds. Researchers are strongly encouraged to conduct preliminary trials to determine the optimal concentrations and application timings for their specific chrysanthemum cultivars and growing conditions.

Foliar Spray Application

Foliar sprays offer a rapid method for applying AMO-1618 directly to the plant's foliage, where it is absorbed and translocated.

Materials:

-

AMO-1618 (analytical grade)

-

Distilled water

-

Surfactant (non-ionic, as recommended for horticultural applications)

-

Spray bottle or calibrated sprayer

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of AMO-1618 in distilled water. The concentration of the stock solution will depend on the desired final application concentrations.

-

From the stock solution, prepare a series of working solutions. Based on general use of growth retardants on chrysanthemums, a starting range of 500 to 2000 ppm (mg/L) is recommended for initial trials.

-

Add a non-ionic surfactant to the final spray solution according to the manufacturer's instructions to ensure even coverage of the foliage.

-

-

Plant Material:

-

Use healthy, well-established chrysanthemum plants of a uniform size and developmental stage.

-

Ensure plants are well-watered prior to application to minimize the risk of phytotoxicity.

-